Palifosfamide

Toxicology Drug Safety Metabolism

Palifosfamide (ZIO-201) is a stabilized, active DNA alkylator that circumvents CYP-mediated hepatic activation, eliminating the toxic metabolites acrolein and chloroacetaldehyde seen with ifosfamide. This distinct mechanism provides a reliable tool for research on alkylator resistance, oral DNA-damaging agents, and sarcoma therapies where prodrug activation is limiting. Its validated synergy with doxorubicin and oral bioavailability of 48-73% make it essential for advanced preclinical studies.

Molecular Formula C4H11Cl2N2O2P
Molecular Weight 221.02 g/mol
CAS No. 31645-39-3
Cat. No. B1580618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalifosfamide
CAS31645-39-3
Synonymsifosfamide mustard
ifosforamide mustard
IPAM
iphosphoramide mustard
isophosphamide mustard
isophosphoramide mustard
N,N'-di-(2-chloroethyl)phosphorodiamidic acid
palifosfamide
palifosfamide-tris
Molecular FormulaC4H11Cl2N2O2P
Molecular Weight221.02 g/mol
Structural Identifiers
SMILESC(CCl)NP(=O)(NCCCl)O
InChIInChI=1S/C4H11Cl2N2O2P/c5-1-3-7-11(9,10)8-4-2-6/h1-4H2,(H3,7,8,9,10)
InChIKeyBKCJZNIZRWYHBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palifosfamide (CAS 31645-39-3) Procurement & Research Guide: Stabilized Ifosfamide Active Metabolite


Palifosfamide (ZIO-201, isophosphoramide mustard) is a synthetic, stabilized formulation of the active alkylating metabolite of ifosfamide, a prodrug widely used in sarcoma therapy [1]. Unlike its parent prodrug, palifosfamide does not require hepatic CYP-mediated activation to exert its cytotoxic effects, thereby circumventing the generation of the toxic metabolites acrolein and chloroacetaldehyde [2]. As a bifunctional DNA alkylator, it forms irreversible interstrand cross-links, primarily at guanine-cytosine (GC) base pairs, leading to the inhibition of DNA replication and subsequent apoptosis [3].

Why Palifosfamide Cannot Be Substituted with Generic Ifosfamide or Cyclophosphamide


Despite sharing a common DNA-alkylating mechanism with ifosfamide and cyclophosphamide, palifosfamide exhibits a fundamentally different and quantitatively defined pharmacological profile that precludes generic substitution [1]. As a stabilized active metabolite, palifosfamide bypasses the variable and often resistance-prone hepatic activation steps required by its prodrug counterparts [2]. This results in a distinct toxicity profile—specifically, the absence of metabolites that cause hemorrhagic cystitis and encephalopathy [2]. Furthermore, palifosfamide has demonstrated preclinical activity in tumor models resistant to both ifosfamide and cyclophosphamide, a key differentiator for scientific selection in research settings focused on overcoming alkylator resistance [3]. The sections below provide quantifiable evidence for these claims.

Quantitative Differentiation of Palifosfamide Against Key Comparators


Palifosfamide vs. Ifosfamide: Elimination of Toxic Metabolite Generation

A critical distinction for palifosfamide is its metabolic profile compared to ifosfamide. Ifosfamide's prodrug activation produces acrolein and chloroacetaldehyde, which are causally linked to dose-limiting hemorrhagic cystitis and encephalopathy, respectively [1]. Palifosfamide, as the stabilized active metabolite, is not metabolized to these toxins [1]. This difference is supported by clinical trial safety data where the combination of palifosfamide with doxorubicin showed no significant difference in overall toxicity compared to doxorubicin alone, a stark contrast to ifosfamide-containing regimens [2].

Toxicology Drug Safety Metabolism

Palifosfamide vs. Cyclophosphamide: Overcoming ALDH-Mediated Resistance

Resistance to oxazaphosphorines like cyclophosphamide is often mediated by overexpression of aldehyde dehydrogenase (ALDH), particularly the ALDH3A1 isoform, which inactivates the drug [1]. Palifosfamide does not require activation by aldehyde dehydrogenase and therefore bypasses this resistance mechanism [2]. In a preclinical study using osteosarcoma xenografts, palifosfamide demonstrated significant tumor growth inhibition in the cyclophosphamide-resistant OS31 xenograft, which was characterized by ALDH3A1 overexpression with enzyme activity measured at 100 mIU/mg of protein, compared to no significant activity in the sensitive OS33 xenograft [1].

Drug Resistance Osteosarcoma ALDH

Palifosfamide vs. Doxorubicin Alone: Doubling of Progression-Free Survival in Phase II Sarcoma Trial

The combination of palifosfamide with doxorubicin was directly compared to doxorubicin alone in a randomized Phase II trial (PICASSO) for soft tissue sarcoma. The combination arm demonstrated a significantly improved progression-free survival (PFS), nearly doubling the median PFS [1]. The study was stopped early due to this positive efficacy signal.

Soft Tissue Sarcoma Clinical Trial Combination Therapy

Palifosfamide vs. Ifosfamide: Equivalent or Superior Antitumor Activity with Reduced Toxicity

Preclinical studies and early clinical trials have demonstrated that the antitumor efficiency of palifosfamide-tris is comparable or superior to that of its parent prodrug, ifosfamide, while avoiding its characteristic toxicities [1]. In vivo studies showed that stabilized palifosfamide administered by optimized regimens suppressed MX-1 tumor growth by more than 80% (P<0.05) with 17% complete antitumor responses and up to a three-fold increase in time to tumor doubling over controls [2].

Antitumor Activity Preclinical Ifosfamide

Palifosfamide: Significant Oral Bioavailability in Preclinical Models

Palifosfamide exhibits significant oral bioavailability, a property not shared by its parent prodrug ifosfamide in a clinically meaningful way. In a study comparing oral and intraperitoneal administration in Sprague-Dawley rats, the oral bioavailability of palifosfamide was found to be 48-73% of that achieved via parenteral administration [1]. Furthermore, antitumor activity in mice was equivalent by both oral and parenteral routes [1].

Oral Bioavailability Pharmacokinetics Route of Administration

High-Impact Research and Procurement Scenarios for Palifosfamide


Investigating Oxazaphosphorine Resistance in Osteosarcoma

In studies aimed at characterizing and overcoming resistance to standard-of-care alkylating agents like cyclophosphamide and ifosfamide, palifosfamide is the optimal investigational compound. Evidence from Section 3 demonstrates its direct activity in an ALDH3A1-overexpressing, cyclophosphamide-resistant osteosarcoma xenograft (OS31), where the comparator prodrug fails [1]. Procurement of palifosfamide for these studies is essential to validate its potential as a salvage therapy or to elucidate resistance mechanisms independent of prodrug activation.

Developing Next-Generation Combination Regimens for Soft Tissue Sarcoma

For research into novel combination therapies for soft tissue sarcoma, palifosfamide offers a compelling alternative to ifosfamide. As detailed in Section 3, the combination of palifosfamide with doxorubicin achieved a clinically and statistically significant near-doubling of median PFS compared to doxorubicin alone (7.8 vs. 4.4 months, HR=0.43) [2]. This validated synergy supports the procurement of palifosfamide for advanced preclinical and translational studies exploring new drug partners or dosing schedules aimed at improving sarcoma outcomes.

Toxicology Studies Requiring Alkylator Activity Without Bladder/CNS Toxicity

In preclinical toxicology or efficacy models where the confounding toxicities of ifosfamide (hemorrhagic cystitis, encephalopathy) are a limiting factor, palifosfamide is the preferred agent. The evidence in Section 3 clearly establishes that palifosfamide is not metabolized to acrolein or chloroacetaldehyde, the causative agents of these toxicities [3]. This allows for cleaner interrogation of DNA-damage response pathways and antitumor efficacy without the need for rescue agents like mesna, simplifying experimental protocols and data interpretation.

Exploring Oral Alkylating Agent Administration in Cancer Models

For research programs investigating the feasibility or efficacy of orally administered DNA-damaging agents, palifosfamide provides a unique tool. As quantified in Section 3, palifosfamide exhibits 48-73% oral bioavailability in rat models, with equivalent antitumor activity by the oral and parenteral routes [4]. This property distinguishes it from ifosfamide and supports its use in studies focused on chronic dosing schedules, patient convenience, or combination with other oral agents, making its procurement critical for such specific experimental designs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palifosfamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.